Fmoc-DODA is classified as an amino acid derivative and falls under the category of protected amino acids. It is specifically used as a linker or spacer in peptide synthesis, allowing for the attachment of various peptide sequences while maintaining the integrity of the amino acid structure during synthesis.
The synthesis of Fmoc-DODA typically involves several key steps:
The reaction conditions, including temperature, time, and solvent choice (commonly dimethylformamide), are critical to achieving high yields and purity levels in the synthesis of Fmoc-DODA .
Fmoc-DODA has a distinct molecular structure characterized by:
The structural representation highlights the dodecane chain that provides hydrophobic characteristics, while the Fmoc group contributes to its solubility in organic solvents and stability during peptide synthesis .
Fmoc-DODA participates in several key chemical reactions during peptide synthesis:
The mechanism of action for Fmoc-DODA revolves around its role as a building block in peptide synthesis:
This mechanism allows for efficient assembly of complex peptides with precise control over sequence and structure .
Fmoc-DODA has several significant applications in scientific research and biotechnology:
The evolution of Fmoc-protected reagents revolutionized SPPS by enabling mild deprotection conditions compatible with acid-sensitive peptides. Introduced by Carpino and Han in 1972, the Fmoc group addressed limitations of earlier Boc/tBoc strategies, which required corrosive trifluoroacetic acid (TFA) for deprotection and risked side-chain degradation. Fmoc’s base-labile nature (cleavable by secondary amines like piperidine) allowed iterative deprotection without compromising acid-labile protecting groups such as Pbf (Arg), Trt (Cys/His/Asn/Gln), or tBu (Asp/Glu/Ser/Thr/Tyr) [1]. Early Fmoc-amino acids faced purity challenges, including Lossen-type rearrangements and dipeptide impurities during synthesis. However, industrial-scale production and stringent quality controls (e.g., RP-HPLC purity >99%, acetic acid content <0.02%) eventually enabled reliable access to ultrapure building blocks [1].
Fmoc-DODA emerged from efforts to expand the toolkit of heterobifunctional crosslinkers. Unlike monofunctional Fmoc-amines, its design incorporates a hydrophilic diethylene glycol spacer between protected and free amines, enhancing water solubility and reducing steric hindrance during conjugation. This structural motif overcame aggregation issues common in hydrophobic peptides, facilitating reactions in physiological buffers [6]. The linker’s development paralleled advances in automated SPPS, where UV-monitored Fmoc deprotection (λ_max ≈ 301 nm) enabled real-time reaction tracking and quality control [1].
Table 1: Evolution of Fmoc-Protected Reagents in SPPS
| Era | Key Innovations | Limitations Addressed |
|---|---|---|
| 1970s–1980s | Introduction of Fmoc-amino acids | Corrosive HF/TFA in Boc SPPS |
| 1990s | Pseudoproline dipeptides | Aggregation in difficult sequences |
| 2000s | Orthogonal protectants (Dde, Mmt) | Selective side-chain modification |
| 2010s–Present | Bifunctional linkers (e.g., Fmoc-DODA) | Controlled C-terminal/conjugation chemistry |
Orthogonal protection—simultaneous use of multiple protecting groups cleavable by independent mechanisms—is fundamental for synthesizing branched peptides, cyclic structures, or biomolecule conjugates. Fmoc-DODA exemplifies this strategy by combining Fmoc (base-labile) with a terminal amine that may be further protected by acid-labile groups (e.g., Mmt, Mtt) or hydrazine-cleavable groups (e.g., ivDde). This allows sequential deprotection and modification without cross-reactivity [2] [7]. For instance:
This orthogonality is critical for synthesizing peptide-PNA (peptide nucleic acid) hybrids. Dde-protected PNA monomers allow Fmoc-based elongation of peptide chains, followed by hydrazine-mediated Dde removal to conjugate PNAs without disturbing acid-labile side-chain protections [7]. Fmoc-DODA extends this capability by providing a flexible tether between synthetic modules, minimizing steric interference during ligation.
Table 2: Orthogonal Protecting Groups Compatible with Fmoc-DODA
| Protecting Group | Cleavage Conditions | Orthogonality Features |
|---|---|---|
| Fmoc | 20–50% Piperidine/DMF, 5–20 min | UV-monitored (301 nm); base-specific |
| ivDde | 2% Hydrazine/DMF, 3 × 3 min | Stable to piperidine/TFA; chromogenic release |
| Mmt | AcOH/TFE/DCM (1:2:7) or 0.6M HOBt/DCM-TFE | Mild acidolysis; avoids global deprotection |
| Alloc | Pd(PPh₃)₄/CHCl₃-HOAc-NMM | Metal-catalyzed; stable to bases/acids |
The terminal amine of Fmoc-DODA serves as a nucleophilic anchor for diverse bioconjugation reactions, particularly in constructing antibody-drug conjugates (ADCs) and targeted delivery systems. Unlike lysine ε-amines or cysteine thiols—which are abundant in proteins and risk non-specific conjugation—the uniquely positioned primary amine in deprotected Fmoc-DODA enables site-selective ligation [6] [8]. Key applications include:
In lipid-based delivery systems, Fmoc-DODA’s terminal amine allows direct carbamate linkage to hydrophobic anchors like cholesterol, bypassing PEG linkers that trigger immunogenicity or reduce intracellular delivery. For example, coupling cholesterol to cyclic iRGD peptides via Fmoc-DODA enhanced tumor targeting without PEG-associated drawbacks [4]. Similarly, in ADC development, site-specific conjugation via terminal amines improves homogeneity and pharmacokinetics compared to stochastic lysine modification, as evidenced by the clinical success of trastuzumab deruxtecan (HER2 ADC) [10].
Table 3: Conjugation Applications of Fmoc-DODA’s Terminal Amine
| Conjugation Target | Reaction Chemistry | Application Example |
|---|---|---|
| Activated NHS esters | Nucleophilic acyl substitution | Fluorophore labeling of peptides |
| Aldehydes/Ketones | Reductive amination | Antibody-oxime conjugation |
| Carboxylic acids | Carbodiimide-mediated amidation | Cholesterol-peptide conjugates |
| Cyclooctynes | Acylation + SPAAC | Peptide-drug click conjugates |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7